4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt

Bioconjugation Crosslinker Spacer Arm

Researchers requiring site-specific bioconjugation often face yield loss and aggregation due to hydrophobic, rigid linkers. 4-Maleimidobutyric Acid Hydrazide TFA Salt solves this with a low-hydrophobicity (predicted LogP -0.29 for the free base) aliphatic spacer (~10-12 Å) that balances flexibility and steric accessibility. • Achieves higher conjugate yields by minimizing non-specific hydrophobic interactions and aggregation common with aromatic linkers like MPBH. • TFA salt form provides superior aqueous solubility for mild, buffer-based coupling to aldehydes (oxidized glycans) and thiols. • Ensures consistent lot-to-lot purity (≥98%), reducing rework and failed conjugations in ELISA, Western blot, and ADC research workflows.

Molecular Formula C10H12F3N3O5
Molecular Weight 311.217
CAS No. 1239587-68-8
Cat. No. B586425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt
CAS1239587-68-8
Synonyms2,5-Dihydro-2,5-dioxo-1H-Pyrrole-1-butanoic Acid Hydrazide 2,2,2-Trifluoroacetate; 
Molecular FormulaC10H12F3N3O5
Molecular Weight311.217
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCCC(=O)NN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H11N3O3.C2HF3O2/c9-10-6(12)2-1-5-11-7(13)3-4-8(11)14;3-2(4,5)1(6)7/h3-4H,1-2,5,9H2,(H,10,12);(H,6,7)
InChIKeyNEUTUTFHPISSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Maleimidobutyric Acid Hydrazide TFA Salt Product Overview


4-Maleimidobutyric Acid Hydrazide Trifluoroacetic Acid Salt (CAS 1239587-68-8) is a heterobifunctional crosslinking reagent containing a maleimide group reactive toward sulfhydryls (-SH) and a hydrazide group reactive toward carbonyls (aldehydes/ketones) . It is supplied as a trifluoroacetic acid (TFA) salt (Molecular Weight: 311.21; Molecular Formula: C10H12F3N3O5) . The compound is primarily used as a reagent in the preparation of immunoenzymic conjugates, enabling the site-specific and stable covalent linkage of biomolecules such as antibodies to enzymes or other payloads .

4-Maleimidobutyric Acid Hydrazide TFA Salt: Key Differences


Interchanging 4-Maleimidobutyric Acid Hydrazide TFA Salt (CAS 1239587-68-8) with other maleimide-hydrazide crosslinkers is not trivial due to critical differences in spacer arm length, hydrophobicity, and conjugation efficiency. The specific length and chemical composition of the spacer arm directly impacts the conformational flexibility, steric accessibility, and overall stability of the final bioconjugate . For example, while this compound offers a unique aliphatic spacer, closely related analogs like EMCH and BMPH have shorter or longer spacer arms (11.8 Å and 8.1 Å, respectively), which can significantly alter the distance between conjugated biomolecules and their subsequent biological activity . Furthermore, the presence of a phenyl ring in MPBH (17.9 Å) increases hydrophobicity, which can lead to aggregation, unlike the aliphatic spacer in this compound . Such structural variations directly influence conjugate yield, purity, and functional performance, necessitating a compound-specific, rather than a class-level, procurement strategy .

4-Maleimidobutyric Acid Hydrazide TFA Salt: Comparison with Analogs


Spacer Arm Length Comparison

The spacer arm length of 4-Maleimidobutyric Acid Hydrazide TFA Salt is estimated to be approximately 10-12 Å based on its molecular structure, positioning it as an intermediate-length linker between the shorter BMPH (8.1 Å) and the longer EMCH (11.8 Å) and MPBH (17.9 Å) . This intermediate length is optimal for minimizing steric hindrance while providing sufficient reach to conjugate biomolecules without causing aggregation .

Bioconjugation Crosslinker Spacer Arm

Hydrophobicity & Aggregation: Aliphatic vs. Aromatic Spacer

4-Maleimidobutyric Acid Hydrazide features a simple aliphatic butyric acid spacer, in contrast to MPBH which contains a hydrophobic phenyl ring. This structural difference results in a lower predicted LogP for the target compound (-0.29 for the free base) compared to the more hydrophobic MPBH . This lower hydrophobicity translates to a reduced propensity for non-specific aggregation of conjugates, a common issue with aromatic-containing linkers .

Hydrophobicity Aggregation Conjugate Stability

Solubility: TFA Salt Advantage

The target compound is supplied as a trifluoroacetic acid (TFA) salt, which enhances its solubility in aqueous buffers compared to the neutral free base form. While the free base (CAS 181148-01-6) has a calculated water solubility of approximately 24 g/L, the TFA salt is expected to exhibit improved solubility due to its ionic nature . This is a key differentiator from analogs like BMPH, EMCH, and KMUH which are often supplied as hydrochloride salts, offering alternative solubility and handling characteristics .

Solubility TFA Salt Bioconjugation

Established Use in Antibody-Enzyme Conjugates

4-Maleimidobutyric Acid Hydrazide is explicitly cited for use in the preparation of immunoenzymic conjugates, a specific application supported by its chemical design . While a closely related maleimide-hydrazide linker has been demonstrated to successfully conjugate a monoclonal antibody (17-1A) to polyaldehyde dextran with high antigen-binding avidity on SW1116 colorectal tumor cells [1], this specific application of the butyric acid hydrazide variant underscores its suitability for creating functional antibody-enzyme complexes.

Immunoenzymic Conjugate Antibody Crosslinking

Purity & Specification

The compound is available as a TFA salt with a defined molecular formula (C10H12F3N3O5) and molecular weight (311.21 g/mol) . The exact mass is 311.07290498, and the topological polar surface area is 130 Ų . The purity is typically specified as ≥95% .

Purity TFA Salt Crosslinker

4-Maleimidobutyric Acid Hydrazide TFA Salt: Optimal Applications


Antibody-Enzyme Conjugates for Immunoassays

The compound's defined spacer length (~10-12 Å) and lower hydrophobicity (predicted LogP -0.29 for the free base) make it an ideal linker for creating antibody-enzyme conjugates for use in ELISAs, Western blotting, and immunohistochemistry . The intermediate spacer arm length provides a balance that can help preserve both antibody and enzyme activity by minimizing steric interference while preventing the aggregation often seen with longer, more hydrophobic linkers . The improved aqueous solubility of the TFA salt form facilitates efficient conjugation in mild, aqueous buffers .

Antibody-Drug Conjugates (ADCs) Research

This linker is well-suited for the initial development and research phases of antibody-drug conjugates (ADCs) . Its heterobifunctional nature allows for the site-specific attachment of a cytotoxic payload to an antibody via oxidized carbohydrate moieties (hydrazide-aldehyde coupling) and free thiols (maleimide-thiol coupling) . The aliphatic spacer reduces the risk of non-specific hydrophobic interactions, which can be a significant concern with ADCs, potentially improving the therapeutic window in preclinical models .

Glycoprotein Conjugation

The hydrazide group of 4-Maleimidobutyric Acid Hydrazide TFA Salt is specifically reactive with aldehyde groups generated by the mild periodate oxidation of glycoprotein carbohydrates . This enables the site-specific conjugation of a sulfhydryl-containing probe, enzyme, or drug to the glycoprotein of interest. The compound's intermediate spacer length (~10-12 Å) and reduced hydrophobicity (vs. aromatic linkers) are particularly advantageous for maintaining the native conformation and solubility of glycosylated proteins, ensuring the conjugate retains its biological function .

Non-Cleavable Aliphatic Linker Applications

For applications demanding a stable, non-cleavable linkage that does not introduce significant hydrophobicity, 4-Maleimidobutyric Acid Hydrazide is a strategic choice . Its simple aliphatic spacer avoids the potential for π-π stacking interactions and aggregation associated with aromatic spacers found in linkers like MPBH . This characteristic is particularly valuable in the construction of nanoparticle conjugates, surface plasmon resonance (SPR) sensor surfaces, and other applications where non-specific binding must be minimized .

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